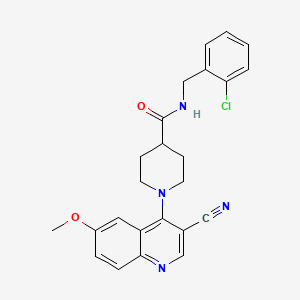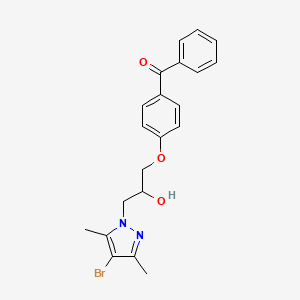![molecular formula C18H15N5O B2770283 6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-11-7](/img/structure/B2770283.png)
6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Assemblies
The study of pyrimidine derivatives, such as 2-(2-methylphenyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 3-oxide, has revealed their potential in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate complex 2D and 3D networks through extensive hydrogen bonding, showcasing the utility of pyrimidine derivatives in the development of new materials with intricate molecular architectures (Fonari et al., 2004).
Phosphodiesterase Inhibition
Pyrimidine compounds, including 6-phenylpyrazolo[3,4-d]pyrimidones, have been investigated for their specific inhibition of cyclic GMP phosphodiesterase (type V). This class of inhibitors has shown potential in the treatment of conditions such as hypertension, highlighting the therapeutic applications of pyrimidine derivatives in cardiovascular diseases (Dumaitre & Dodic, 1996).
Antimicrobial and Antibacterial Activities
A novel derivative containing the pyrimidine ring, specifically ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, has been synthesized and evaluated for its antibacterial activity. This research demonstrates the potential of pyrimidine derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Lahmidi et al., 2019).
Antiinflammatory Properties
Research into pyrazolo[1,5-a]pyrimidines has identified compounds within this class that exhibit significant antiinflammatory properties without the ulcerogenic activity associated with traditional nonsteroidal antiinflammatory drugs (NSAIDs). This discovery opens avenues for the development of safer antiinflammatory medications (Auzzi et al., 1983).
Synthesis and Characterization of Novel Compounds
The exploration of pyrimidine derivatives has led to the synthesis of novel compounds with potential applications across a range of scientific fields. For instance, the solution-phase parallel synthesis of 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones has been reported, demonstrating a method for rapidly generating a variety of pyrimidine-based molecules for further study (Sun, Chen, & Yang, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This inhibition could potentially lead to the cessation of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Pharmacokinetics
The lipophilicity of similar compounds suggests that they can easily diffuse into cells , which could impact their bioavailability.
Result of Action
The primary result of the action of 6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one, inferred from related compounds, is the inhibition of cell proliferation . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Properties
IUPAC Name |
6-[(3-methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-6-5-7-14(10-13)11-22-12-19-17-16(18(22)24)20-21-23(17)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMXBMDADXGPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)

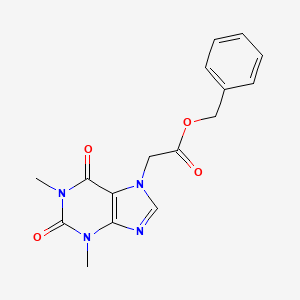
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)
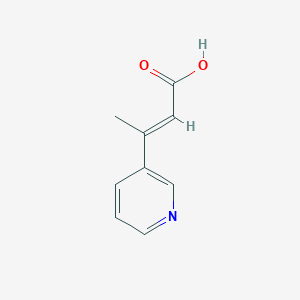
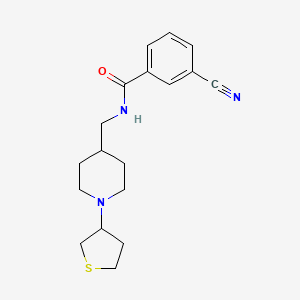
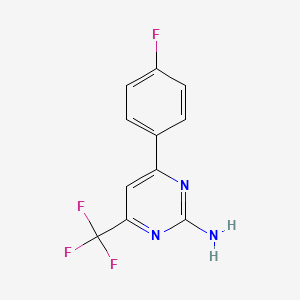
![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)

![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)
